molecular formula C19H19N3OS B2975229 3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 477887-35-7

3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B2975229
CAS No.: 477887-35-7
M. Wt: 337.44
InChI Key: WHOQTMNIFALQPQ-UHFFFAOYSA-N
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Description

The compound 3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one features a fused dihydroimidazo[2,1-b]quinazolinone core modified with a (2,4-dimethylphenyl)sulfanyl methyl substituent. These compounds are known for diverse biological activities, including analgesia, antimicrobial effects, and receptor antagonism, driven by their ability to mimic natural ligands or interact with enzymatic targets .

Properties

IUPAC Name

3-[(2,4-dimethylphenyl)sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-12-7-8-17(13(2)9-12)24-11-14-10-20-19-21-16-6-4-3-5-15(16)18(23)22(14)19/h3-9,14H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOQTMNIFALQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SCC2CNC3=NC4=CC=CC=C4C(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(2,4-dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .

Comparison with Similar Compounds

Core Modifications: Imidazoline and Quinazolinone Fusion

The dihydroimidazo[2,1-b]quinazolinone scaffold is shared with several analogs:

  • 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one ():
    • Substituted with a 4-chlorophenyl group at position 3a.
    • Exhibited µ-opioid receptor (µOR) binding affinity comparable to morphine and fentanyl in docking studies, with favorable ADME properties (blood-brain barrier permeation) .
  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one (): Features a thioxo group replacing the oxo moiety in the imidazoline ring.

Key Insight : The substitution pattern (e.g., chloroaryl vs. sulfanylalkyl) and heteroatom composition (O vs. S) influence receptor selectivity and pharmacokinetic profiles.

Substituent Effects on Bioactivity

  • Methylsulfanyl and Triazolo Derivatives: 2-Methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (): Synthesized via novel routes using dimethyl-n-cyanoimidodithiocarbonate. 5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (): CAS 168140-75-8, with a molecular weight of 231.25. Such derivatives are explored for antimicrobial and antitumor applications .
  • Arylpiperazine-Modified Derivatives (): 3-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one: Demonstrated potent alpha 1-adrenoceptor antagonism, highlighting the role of piperazine groups in enhancing receptor binding and antihypertensive activity .

Key Insight : Bulky substituents (e.g., piperazine) improve receptor affinity, while sulfanyl groups modulate solubility and metabolic stability.

Pharmacological and ADME Profiles

Analgesic Potential (µ-Opioid Receptor Ligands)

  • The 4-chlorophenyl analog () showed docking energies (-9.2 kcal/mol) comparable to morphine (-8.5 kcal/mol) and fentanyl (-10.1 kcal/mol), with predicted BBB permeation (LogBB = 0.45) and drug-likeness (Lipinski’s rule compliance) .

Antimicrobial and Antihypertensive Activities

  • Alpha 1-Adrenoceptor Antagonists (): 2,3-Dihydroimidazo[1,2-c]quinazoline derivatives exhibited IC₅₀ values <10 nM for alpha 1-receptors, with in vivo antihypertensive efficacy in rodent models .
  • Triazoloquinazolinones (): Derivatives like K 14 (triazolo[1,5-c]quinazolinone) demonstrated anti-inflammatory activity via COX-2 inhibition, validated by IR and NMR data .

Key Insight: Quinazolinone cores paired with sulfanyl or aryl groups broaden therapeutic applicability across pain management, cardiovascular, and infectious diseases.

Data Tables: Comparative Overview

Table 1. Structural and Pharmacokinetic Comparison

Compound Core Structure Key Substituent Bioactivity (Target) LogBB Synthetic Yield
Target Compound Dihydroimidazo[2,1-b]quinazolinone (2,4-Dimethylphenyl)sulfanyl methyl Not reported N/A N/A
3a-(4-Chlorophenyl)-1-methyl analog Dihydroimidazo[1,5-a]quinazolinone 4-Chlorophenyl µOR ligand (Analgesic) 0.45 60%
5-(Methylsulfanyl) analog Imidazo[1,2-c]quinazolinone Methylsulfanyl Antimicrobial (Predicted) N/A 78%
Piperazine-modified derivative Dihydroimidazo[1,2-c]quinazolinone 4-(2-Methoxyphenyl)piperazine Alpha 1-antagonist (Antihypertensive) N/A 70–85%

Biological Activity

3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article reviews the biological properties of this compound, synthesizing data from various studies to provide a comprehensive overview of its activity.

  • Molecular Formula : C_{16}H_{18}N_{4}OS
  • Molecular Weight : 318.41 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • A study published in Molecules evaluated a series of quinazolinone derivatives for their antiproliferative activities against multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxic effects against leukemia and breast cancer cell lines .
  • Table 1 summarizes the IC50 values for various derivatives tested against different cell lines.
CompoundCell LineIC50 (µM)
Compound AHepG25.0
Compound BMCF-710.0
Compound CK5627.5

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key kinases and enzymes involved in cell proliferation and survival:

  • Kinase Inhibition : Compounds similar to the target compound have shown to inhibit several kinases critical for cancer cell growth. For example, certain derivatives were found to stabilize kinases with ΔTm values comparable to known inhibitors .
  • Apoptosis Induction : The compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have documented the effects of compounds structurally related to this compound:

  • Study on Leukemia Cells : A derivative demonstrated significant cytotoxicity against K562 cells with an IC50 value of 7.5 µM. The study suggested that the presence of a dimethylphenyl group enhances activity through increased lipophilicity .
  • Breast Cancer Research : Another study reported that modifications in the side chain led to increased activity against MCF-7 cells, indicating that specific substitutions can modulate biological activity positively .

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